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Compound of Interest

Compound Name: 2-Butoxy-1,3,2-dioxaborinane

CAS No.: 1126-77-8

Cat. No.: B14754419

Get Quote

Part 1: Chemical Profile & Strategic Utility
2-Butoxy-1,3,2-dioxaborinane is a cyclic trialkyl borate ester derived from 1,3-propanediol

and n-butanol.[1] Unlike trimethyl borate (TMB) or triisopropyl borate (TIPB), this reagent offers

a unique balance of reactivity and stability due to its six-membered dioxaborinane ring.

Key Advantages Over Acyclic Borates
Thermodynamic Stability: The cyclic 1,3-propanediol backbone renders the boron center

slightly less Lewis acidic than TMB, reducing sensitivity to ambient moisture during rapid

handling.

Stoichiometric Control: The "ate" complexes formed upon reaction with Grignard or

organolithium reagents are structurally constrained, often leading to cleaner hydrolysis

profiles compared to the polymorphs seen with acyclic borates.

Reduced Volatility: With a higher boiling point than TMB, it minimizes boron loss during

exothermic additions or vacuum purging.
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Physical Properties Table
Property Value Relevance

Formula C₇H₁₅BO₃ Active Boron Source

Molecular Weight 158.00 g/mol Stoichiometry Calculations

Boiling Point ~180 °C (Predicted)
High boiling point allows reflux

in THF/Toluene

Density ~0.96 g/mL Liquid handling

Solubility Miscible in organic solvents
Compatible with standard non-

polar/polar aprotic solvents

Part 2: Solvent Compatibility Matrix[1]
The choice of solvent is the single most critical variable when using 2-Butoxy-1,3,2-
dioxaborinane.[1] As a borate ester, it is susceptible to nucleophilic attack at the boron center.

Compatibility Classification
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Solvent Class Status
Mechanistic
Rationale

Recommended
Solvents

Ethers (Anhydrous) IDEAL

Inert to borate esters;

excellent solubility for

Grignard/Lithium

reagents.[1]

THF, 2-MeTHF,

Diethyl Ether, MTBE

Hydrocarbons EXCELLENT

Non-polar, non-

nucleophilic.[1] ideal

for storage or

cryogenic reactions.

Toluene, Hexane,

Heptane

Chlorinated GOOD

Inert, but ensure acid-

free (stabilizers in

DCM can degrade

borates over time).[1]

DCM, Chloroform

Alcohols AVOID

Transesterification

Risk: Alcohol solvents

(ROH) will exchange

with the butoxy or

propanediol ligands,

altering reagent

identity.

None (Methanol,

Ethanol)

Water FORBIDDEN

Hydrolysis Risk:

Rapidly hydrolyzes to

boric acid, 1,3-

propanediol, and

butanol.[1]

None

Ketones/Aldehydes CAUTION

Potential for Lewis-

acid catalyzed aldol

reactions or reduction

if hydrides are

present.

Acetone (Only if

strictly necessary and

neutral)
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Mechanistic Insight: The Hydrolysis &
Transesterification Threat
The boron atom in 2-Butoxy-1,3,2-dioxaborinane possesses an empty p-orbital, making it a

Lewis acid.[1]

In Water: Water coordinates to the boron, initiating ring opening and cleavage of the butoxy

group.

In Methanol: Methanol attacks the boron, displacing the 1,3-propanediol ring or the butoxy

group, creating a mixture of methyl borates (e.g., B(OMe)₃), which are highly volatile and

lead to yield loss.[1]
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Figure 1: Solvent interaction pathways.[1] Red indicates degradation via hydrolysis; Yellow

indicates chemical alteration via transesterification; Green indicates stable solvation.

Part 3: Experimental Protocol
Protocol A: Synthesis of Arylboronic Acids via Grignard
Reagents
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Objective: Synthesize Phenylboronic acid using 2-Butoxy-1,3,2-dioxaborinane as the

electrophilic trap. Rationale: The cyclic borate suppresses the formation of "tri-aryl" borane side

products more effectively than trimethyl borate due to steric bulk.

Reagents
Bromobenzene (1.0 equiv)

Magnesium turnings (1.1 equiv)

2-Butoxy-1,3,2-dioxaborinane (1.2 equiv)[1][2]

Anhydrous THF (Solvent)

HCl (1M, Aqueous)[1]

Step-by-Step Procedure
Grignard Formation (In Situ):

Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition

funnel under Nitrogen/Argon.

Add Magnesium turnings and a crystal of Iodine.

Add anhydrous THF to cover the Mg.

Add 10% of the Bromobenzene solution (in THF) to initiate the reaction (look for

turbidity/exotherm).

Dropwise add the remaining Bromobenzene/THF solution, maintaining a gentle reflux.

Checkpoint: Stir for 1 hour after addition until Mg is consumed. Cool to -78 °C (Dry

ice/Acetone bath).

Electrophilic Trapping:

Dissolve 2-Butoxy-1,3,2-dioxaborinane in anhydrous THF (1:1 v/v).
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Slowly add the borate solution to the cooled Grignard reagent over 30 minutes.

Critical Mechanism: The Grignard reagent (nucleophile) attacks the Boron atom, forming a

tetrahedral Magnesium Boronate "Ate" Complex.

Allow the mixture to warm to Room Temperature (RT) overnight. The solution may become

a thick slurry (the "ate" complex precipitates).

Hydrolysis & Workup:

Cool the mixture to 0 °C.

Quench by slow addition of 1M HCl (aqueous). This protonates the "ate" complex,

hydrolyzing the borate ester to the boronic acid.

Stir vigorously for 30 minutes.

Extraction: Extract with Ethyl Acetate or Diethyl Ether (x3).

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize

from water or hexane/acetone.

Reaction Pathway Diagram[3]
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Figure 2: Reaction pathway for the synthesis of boronic acids.[1] The stability of the

intermediate 'Ate' complex is crucial for high yields.

Part 4: Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield
Hydrolysis of reagent prior to

reaction.[1]

Ensure reagent is stored under

inert gas. Dry THF over

molecular sieves (3Å).

Gelling/Solidification
Precipitation of the Magnesium

"ate" complex.

Use a mechanical stirrer

(overhead) instead of

magnetic. Add more

anhydrous THF.

Impurity: Borinic Acid

(Ph₂BOH)
Double addition of Grignard.

Ensure excess borate (1.2–1.5

equiv) is used. Keep

temperature at -78 °C during

addition. Reverse addition

(Grignard into Borate) is

preferred for strict mono-

substitution.

Impurity: Phenol Oxidation of the C-B bond.
Degas all solvents. Avoid using

peroxide-containing ethers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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